molecular formula C16H21N3OS B2868411 4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 861239-71-6

4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2868411
CAS No.: 861239-71-6
M. Wt: 303.42
InChI Key: DZYYYQRCJZNLLM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring an allyl group at the 4-position, a substituted phenoxyethyl group at the 5-position, and a thiol (-SH) group at the 3-position. Its molecular formula is C₁₇H₂₂N₃O₂S, with a molar mass of 332.44 g/mol (calculated).

The presence of the thiol group suggests susceptibility to oxidation, necessitating storage under inert conditions.

For example, furfuryl analogs of 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol exhibit weak EGFR tyrosine kinase inhibition but induce receptor degradation in cancer cells, leading to apoptosis .

Properties

IUPAC Name

3-[1-(4-propan-2-ylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-5-10-19-15(17-18-16(19)21)12(4)20-14-8-6-13(7-9-14)11(2)3/h5-9,11-12H,1,10H2,2-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYYYQRCJZNLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Substituents Biological Activity Key Findings Reference
4-Allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 4-isopropylphenoxy Not explicitly reported (theoretical anticancer potential) Structurally analogous to EGFR-targeting triazole-thiols
4-Allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 3-chlorophenoxy Unknown Commercial availability (CAS 667414-14-4); no activity data
4-Allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 4-methoxyphenoxy Irritant (hazard class Xi) Physico-chemical data available; safety profile noted
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-nitrophenyl, Schiff base Anticancer (in vitro) IC₅₀ values: 12–18 µM against MCF-7, Huh-7, and A-549 cells
(E)-4-((Benzo[d][1,3]dioxol-5-ylmethylene)amino)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol Naproxen-derived substituent Antitumor (in vitro) IC₅₀: 2.5–4.7 µM (superior to doxorubicin)
4-Allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 2-ethoxyphenyl Unknown Commercial (CAS 41470-59-1); structural analog

Key Structural and Functional Differences

Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., nitro, chloro): Compounds like 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol show enhanced anticancer activity due to increased electrophilicity, facilitating interactions with cellular targets . For instance, 4-isopropylphenoxy derivatives may exhibit prolonged intracellular retention compared to methoxy analogs .

Mechanistic Divergence EGFR Degradation vs. Direct Inhibition: Furfuryl triazole-thiols (e.g., 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol) bind weakly to EGFR’s catalytic site but induce receptor degradation via allosteric modulation . In contrast, naproxen-derived analogs directly inhibit tumor cell proliferation through undefined mechanisms .

Safety Profiles Methoxy and isopropylphenoxy derivatives are classified as irritants (Xi), whereas nitro-substituted compounds lack explicit hazard data despite higher bioactivity .

Biological Activity

4-Allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The triazole moiety is recognized for its stability and ability to interact with biological targets, making it a significant scaffold in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The chemical formula of this compound is C₁₆H₂₁N₃OS, with a molecular weight of 303.42 g/mol. The structure includes an allyl group and a phenoxyethyl substituent that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Activity
Human melanoma (IGR39)12.5High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)15.7Moderate cytotoxicity
Pancreatic carcinoma (Panc-1)20.0Moderate cytotoxicity

The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of triazole-thiol derivatives have been well-documented. In vitro tests revealed that this compound demonstrated significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of the compound were assessed using the DPPH radical scavenging method. The results indicated that it possesses considerable antioxidant activity:

Concentration (µg/mL) Scavenging Activity (%)
1025
5055
10085

This activity is attributed to the presence of the thiol group, which plays a crucial role in scavenging free radicals .

The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets. For instance:

  • Anticancer Mechanism : Triazoles can inhibit enzymes involved in cancer cell proliferation and induce apoptosis.
  • Antimicrobial Mechanism : They disrupt microbial cell wall synthesis and interfere with metabolic pathways.
  • Antioxidant Mechanism : The thiol group can donate electrons to free radicals, thus neutralizing them.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives in clinical settings:

  • A study on the use of triazole compounds in treating resistant bacterial infections showed promising results with reduced infection rates.
  • Clinical trials involving triazole derivatives in cancer therapy indicated improved patient outcomes with fewer side effects compared to traditional chemotherapeutics.

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